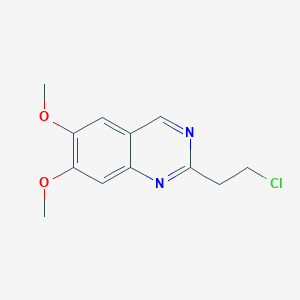

2-(2-Chloroethyl)-6,7-dimethoxyquinazoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2006277-21-8 |

|---|---|

Molecular Formula |

C12H13ClN2O2 |

Molecular Weight |

252.69 g/mol |

IUPAC Name |

2-(2-chloroethyl)-6,7-dimethoxyquinazoline |

InChI |

InChI=1S/C12H13ClN2O2/c1-16-10-5-8-7-14-12(3-4-13)15-9(8)6-11(10)17-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

PMZKUSUSGHZTTB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NC(=N2)CCCl)OC |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 2 2 Chloroethyl 6,7 Dimethoxyquinazoline

Nucleophilic Substitution Reactions Involving the Chloroethyl Group

The primary reactive site on the side chain of 2-(2-chloroethyl)-6,7-dimethoxyquinazoline is the terminal carbon atom bonded to the chlorine atom. The chlorine atom is a good leaving group, making the ethyl chain susceptible to nucleophilic substitution (SN2) reactions. This reactivity is a cornerstone for introducing a variety of functional groups and for building larger molecular scaffolds.

The carbon-chlorine bond in the chloroethyl group is readily targeted by nitrogen nucleophiles, such as primary and secondary amines, in a process known as N-alkylation. nih.gov This reaction typically proceeds via a standard SN2 mechanism to form a new carbon-nitrogen bond, displacing the chloride ion and yielding the corresponding N-alkylated amine derivative. This method is fundamental in organic synthesis for creating more complex amine structures. nih.gov

The reaction involves the direct displacement of the chloride by the lone pair of electrons on the amine's nitrogen atom. The efficiency of the reaction can be influenced by factors such as the nucleophilicity of the amine, steric hindrance around the nitrogen atom, the solvent, and the temperature. Generally, a base is required to neutralize the hydrochloric acid generated during the reaction.

| Amine Type | Nucleophile | Product Structure | Product Name |

| Primary Amine | Benzylamine | N-Benzyl-2-(6,7-dimethoxyquinazolin-2-yl)ethanamine | |

| Secondary Amine | Piperidine | 2-(2-(Piperidin-1-yl)ethyl)-6,7-dimethoxyquinazoline | |

| Secondary Amine | Morpholine | 4-(2-(6,7-Dimethoxyquinazolin-2-yl)ethyl)morpholine |

This table presents hypothetical amination reactions based on established principles of N-alkylation of amines.

The electrophilic nature of the chloroethyl side chain makes it a key participant in intramolecular cyclization reactions, leading to the formation of new heterocyclic rings fused to the quinazoline (B50416) system. These reactions occur when a nucleophilic center, present elsewhere in the molecule, attacks the carbon bearing the chlorine atom.

A notable analogue, 3-(2-chloroethyl)-2,4-(1H,3H)-quinazolinedione, is known to undergo intramolecular cyclization to form dihydro-5H-oxazolo[2,3-b]quinazolin-5-one. nih.gov This transformation highlights the potential of the chloroethyl group to act as an internal electrophile. In the case of this compound, if a nucleophile (e.g., an amino or hydroxyl group) is introduced at the C4 position of the quinazoline ring, a similar intramolecular cyclization could be envisioned. This would lead to the formation of a fused, multi-ring system, effectively creating a more rigid and structurally complex molecule. Such cyclization strategies are pivotal in the synthesis of novel heterocyclic compounds. nih.govbeilstein-journals.org

Modifications of the Quinazoline Core

The quinazoline ring itself is a platform for various chemical modifications. The electron-withdrawing nature of the nitrogen atoms influences the reactivity of the aromatic system, particularly at the C2 and C4 positions, making them susceptible to nucleophilic aromatic substitution (SNAr) when equipped with a suitable leaving group.

The C4 position of the quinazoline ring is particularly activated towards nucleophilic attack. When a leaving group, such as a chlorine atom, is present at this position (as in 2,4-dichloro-6,7-dimethoxyquinazoline), it can be readily displaced by a variety of nucleophiles. Amination at C4 is a well-documented and synthetically crucial reaction. derpharmachemica.com

The synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline derivatives from 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) is a common strategy. derpharmachemica.com The reaction with various aniline (B41778) derivatives typically proceeds by refluxing the reactants in a solvent like isopropanol (B130326) for several hours. derpharmachemica.com This regioselective substitution occurs because the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position in this specific scaffold. This selective functionalization is a key step in the synthesis of numerous biologically active quinazoline derivatives.

| Reactant | Nucleophile | Conditions | Product | Yield | Reference |

| 2,4-Dichloro-6,7-dimethoxyquinazoline | Aniline | Isopropanol, Reflux, 6h | 2-Chloro-N-phenyl-6,7-dimethoxyquinazolin-4-amine | 72% | derpharmachemica.com |

| 2,4-Dichloro-6,7-dimethoxyquinazoline | 4-Chloroaniline | Isopropanol, Reflux, 6h | 2-Chloro-N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | 60% | derpharmachemica.com |

| 2,4-Dichloro-6,7-dimethoxyquinazoline | 4-Methoxyaniline | Isopropanol, Reflux, 6h | 2-Chloro-N-(4-methoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | 68% | derpharmachemica.com |

This table summarizes amination reactions at the C4 position of a related quinazoline precursor.

The two methoxy (B1213986) groups at the C6 and C7 positions are generally stable but can be modified under specific, often harsh, conditions. The most common reaction involving aryl methyl ethers is O-demethylation to yield the corresponding phenols (hydroxyl groups).

This cleavage is typically achieved using strong reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr). reddit.comresearchgate.netchem-station.com BBr₃ is a potent Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. chem-station.com The reaction is often performed at low temperatures in an inert solvent like dichloromethane. researchgate.net Alternatively, concentrated HBr can be used, usually at elevated temperatures, to protonate the ether oxygen, followed by nucleophilic attack by the bromide ion. chem-station.comresearchgate.net The resulting dihydroxyquinazoline derivative can then be used for further functionalization, for example, through etherification or esterification of the newly formed hydroxyl groups. The importance of these methoxy groups is highlighted in studies of G9a inhibitors, where desmethoxyquinazoline analogues were found to be significantly less active, indicating a crucial role for these substituents in biological interactions. nih.gov

Synthesis of Polyfunctionalized Quinazoline Derivatives

The presence of multiple reactive sites on the this compound scaffold allows for the stepwise or concurrent synthesis of polyfunctionalized derivatives. By strategically combining the reactions described above—nucleophilic substitution on the chloroethyl side chain and modifications on the quinazoline core—a vast library of complex molecules can be accessed.

For instance, a synthetic route could begin with the functionalization of the quinazoline core. Starting with a precursor like 2,4-dichloro-6,7-dimethoxyquinazoline, a selective amination at the C4 position can be performed. The remaining chloro group at the C2 position can then be substituted with a nucleophile that contains a chloroethyl moiety, or a precursor that can be converted to it.

Alternatively, starting with this compound that has an additional leaving group at C4, one could first perform a nucleophilic substitution at the C4 position with a desired amine. Subsequently, the chloroethyl group at C2 could be reacted with a different nucleophile. This sequential approach allows for the controlled introduction of different functionalities at specific positions, leading to highly tailored molecules with diverse properties. This strategy is fundamental to the construction of complex quinazoline-based compounds used in medicinal chemistry. nih.gov

Utility as a Synthon for Complex Molecular Architectures

Following a comprehensive review of available scientific literature, there is no specific information detailing the use of this compound as a synthon for the construction of complex molecular architectures. Searches for reactions, derivatizations, or synthetic applications starting from this particular compound did not yield any published research findings.

The chemical structure of this compound, featuring a reactive chloroethyl group, suggests its potential as an alkylating agent in reactions with various nucleophiles. This would theoretically allow for the extension of the side chain at the 2-position of the quinazoline ring, a common strategy in medicinal chemistry for creating diverse analogues for structure-activity relationship (SAR) studies. For instance, the chloroethyl moiety could potentially react with amines, thiols, or other nucleophilic groups to form more elaborate structures.

However, documented synthetic routes for complex quinazoline-based molecules, such as the antihypertensive drug Prazosin and its analogues, utilize different synthons. The common strategies involve key intermediates like 2,4-dichloro-6,7-dimethoxyquinazoline or 2-chloro-4-amino-6,7-dimethoxyquinazoline, where substitutions at the 2- and 4-positions are the primary methods for building molecular complexity. The scientific literature is rich with examples of these reactions, but does not describe pathways originating from this compound.

Therefore, due to the absence of detailed research data, specific examples of its application, reaction conditions, or yields for the synthesis of more complex molecules cannot be provided.

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(2-Chloroethyl)-6,7-dimethoxyquinazoline, both ¹H and ¹³C NMR would be utilized to confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the quinazoline (B50416) ring would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The two methoxy (B1213986) groups would each give rise to a sharp singlet, likely around δ 3.9-4.0 ppm. The protons of the 2-chloroethyl side chain would present as two triplets, with the methylene (B1212753) group attached to the quinazoline ring appearing slightly more downfield than the methylene group bearing the chlorine atom, due to the deshielding effect of the aromatic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show distinct signals for the aromatic carbons, the methoxy carbons, and the carbons of the chloroethyl side chain. The chemical shifts of the aromatic carbons would be influenced by the electron-donating methoxy groups.

Predicted ¹H and ¹³C NMR Data:

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | m |

| OCH₃ | 3.9 - 4.0 | s |

| -CH₂-Ar | 3.2 - 3.5 | t |

| -CH₂-Cl | 3.7 - 4.0 | t |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C | 100 - 160 |

| OCH₃ | 55 - 60 |

| -CH₂-Ar | 30 - 35 |

| -CH₂-Cl | 40 - 45 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring would appear in the 1500-1650 cm⁻¹ region. The C-O stretching of the methoxy groups would likely produce strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. The C-Cl stretching vibration of the chloroethyl group would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra, offering a clear fingerprint of the quinazoline core. While specific Raman data for the target compound is scarce, studies on similar molecules like 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) show characteristic Raman shifts that can be used for comparative analysis. researchgate.net

Predicted Vibrational Frequencies:

Based on data for 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), key IR absorption bands can be predicted. researchgate.net

Interactive Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N, C=C Stretch (Aromatic) | 1500 - 1650 |

| C-O Stretch (Methoxy) | 1200 - 1300, 1000 - 1100 |

| C-Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic quinazoline ring system. The presence of the methoxy groups as auxochromes is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted quinazoline. The solvent used for analysis can also influence the position and intensity of the absorption bands. For a related compound, 4-amino-2-chloro-6,7-dimethoxyquinazoline, the UV-Vis spectrum has been reported, which can serve as a reference. researchgate.net Similarly, the UV-Vis spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline has been documented. researchgate.net

Predicted UV-Vis Absorption Maxima:

Interactive Table: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Predicted λmax (nm) |

| π → π* | 250 - 350 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Loss of the chloroethyl side chain would be a probable fragmentation route. Cleavage of the methoxy groups could also occur. The fragmentation patterns of isoquinoline (B145761) alkaloids, which share structural similarities, often involve cleavages of the substituent groups from the aromatic ring system. nih.gov

Predicted Key Fragments:

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z |

| [M]⁺ | 252.07 |

| [M - Cl]⁺ | 217.10 |

| [M - CH₂CH₂Cl]⁺ | 189.07 |

| [M - OCH₃]⁺ | 221.08 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis and purification of organic compounds. For this compound, a reversed-phase HPLC method would likely be suitable. This would typically involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid like formic acid or a buffer to improve peak shape. Detection would most commonly be performed using a UV detector set at one of the compound's absorption maxima. The purity of the compound can be determined by the area percentage of its peak in the chromatogram. While a specific method for this compound is not detailed, general principles for HPLC method development for similar heterocyclic compounds would apply. rjptonline.org

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring reaction progress and assessing the purity of a sample. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, and a mixture of organic solvents, such as ethyl acetate (B1210297) and hexane, would serve as the mobile phase. The spots could be visualized under UV light.

Gas Chromatography (GC): Depending on the volatility and thermal stability of the compound, Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) could also be a viable method for purity assessment and identification.

Hypothetical HPLC Method Parameters:

Interactive Table: Hypothetical HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 254 nm) |

| Injection Volume | 10 µL |

Theoretical and Computational Investigations of 2 2 Chloroethyl 6,7 Dimethoxyquinazoline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its geometry, stability, and electronic landscape. For quinazoline (B50416) derivatives, these calculations help elucidate the structural features that govern their chemical behavior and biological function.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is frequently employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. For quinazoline derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy.

These calculations also yield critical insights into the molecule's electronic properties through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. Furthermore, the Molecular Electrostatic Potential (MEP) map, another DFT-derived property, visualizes the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack, which is crucial for understanding potential intermolecular interactions. researchgate.net

Table 1: Conceptual DFT-Derived Parameters for Quinazoline Derivatives This table presents typical parameters and their significance as studied in quinazoline analogs like 4-Chloro-6,7-dimethoxyquinazoline. Specific values for the title compound would require a dedicated DFT study.

| Parameter | Description | Significance in Molecular Analysis |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; related to reactivity with electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; related to reactivity with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Correlates with the HOMO-LUMO gap; harder molecules are less reactive. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility and the nature of intermolecular forces. |

The presence of flexible side chains, such as the 2-chloroethyl group in 2-(2-Chloroethyl)-6,7-dimethoxyquinazoline, necessitates a conformational analysis to identify the most stable three-dimensional arrangements (conformers). The rotation around single bonds (e.g., the C-C bonds in the chloroethyl moiety) gives rise to different spatial orientations, each with a distinct potential energy.

Computational methods can perform a potential energy surface (PES) scan by systematically rotating specific dihedral angles and calculating the energy of each resulting conformer. This process identifies low-energy, stable conformers that are more likely to exist under physiological conditions. The results of this analysis are crucial for subsequent studies like molecular docking, as the biological activity of a molecule can be highly dependent on the specific conformation that binds to a biological target. tandfonline.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, typically a protein receptor. semanticscholar.org This method is instrumental in structure-based drug design for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. The quinazoline scaffold is a well-known pharmacophore found in inhibitors of various protein targets. ukaazpublications.com

For this compound, docking studies would involve placing the molecule into the binding site of a known protein target and evaluating the interactions. A scoring function is used to estimate the binding affinity, typically expressed in kcal/mol, with lower values indicating a more favorable interaction. Key interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the protein's active site. researchgate.net Based on the activities of related quinazoline derivatives, potential targets for docking studies include Epidermal Growth Factor Receptor (EGFR), GABA-A receptors, and Acetylcholinesterase (AChE). semanticscholar.orgnih.govnih.gov

Table 2: Representative Docking Studies of Related Quinazoline Derivatives Against Various Protein Targets This table illustrates the application of molecular docking to quinazoline analogs. The binding affinities and interacting residues are examples from published literature and are not specific to the title compound.

| Quinazoline Derivative Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Thiazolo-[2,3-b]quinazolinone | EGFR-TKD | 2J6M | -8.26 | Met793, Leu718, Val726 |

| 2,4-disubstituted quinazoline | Butyrylcholinesterase (BuChE) | 1P0I | -10.5 | Trp82, Tyr332, His438 |

| 2-substituted-3-allyl-4(3H)-quinazolinone | GABA-A Receptor | 4COF | -7.5 to -8.5 | Tyr97, Phe99, Tyr157 |

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. abap.co.in MD simulations are crucial for validating docking poses and assessing the stability of the ligand-protein complex in a simulated physiological environment (e.g., in a water box with ions). nih.govjapsonline.com

A typical MD simulation for the this compound-protein complex would run for nanoseconds to microseconds. The resulting trajectory is analyzed to monitor key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. abap.co.in A stable complex will show minimal fluctuations in its RMSD value over time. Another metric, the Root Mean Square Fluctuation (RMSF), identifies the flexibility of specific parts of the protein or ligand. abap.co.in

Furthermore, MD trajectories can be used to calculate the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA). nih.gov These calculations provide a more accurate estimation of binding affinity than docking scores alone.

Table 3: Key Metrics from Molecular Dynamics Simulations for Ligand-Protein Complexes This table describes common analyses performed on MD simulation trajectories of quinazoline-protein complexes to assess stability and binding.

| Metric | Description | Indication of Stability/Favorable Binding |

| RMSD | Root Mean Square Deviation | Low and stable RMSD values (typically < 3 Å) for the ligand and protein backbone suggest the complex is stable. abap.co.in |

| RMSF | Root Mean Square Fluctuation | Reveals flexible regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds over time. | Persistent hydrogen bonds indicate key stable interactions. |

| Binding Free Energy (MM-PBSA/GBSA) | Calculates the free energy of binding from the simulation trajectory. | A highly negative value (e.g., < -100 kJ/mol) suggests strong and stable binding. nih.gov |

In Silico Prediction of Biological Activity Profiles (e.g., PASS analysis)

Computational tools can predict the likely biological activities of a compound based solely on its chemical structure. The Prediction of Activity Spectra for Substances (PASS) is one such tool that compares the structure of a query molecule against a large database of known bioactive compounds. way2drug.com The output is a list of potential biological activities, including pharmacological effects, mechanisms of action, and potential toxicity. way2drug.com

For this compound, a PASS analysis would generate a list of predicted activities, each with a probability score for being active (Pa) and inactive (Pi). Activities with a Pa value greater than the Pi value are considered the most likely. This approach is highly valuable in the early stages of drug discovery for identifying potential therapeutic applications, understanding off-target effects, and prioritizing compounds for further screening. akosgmbh.de

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org A QSAR model is built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for a set of related molecules (like quinazoline derivatives) with known activities. researchgate.net

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that correlates these descriptors with the observed activity (e.g., IC₅₀ values). japsonline.com A robust and validated QSAR model can be used to:

Predict the activity of new, unsynthesized derivatives. rsc.org

Understand which structural features are crucial for enhancing or diminishing biological activity.

Guide the rational design of more potent and selective compounds. nih.gov

For quinazoline derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide contour maps that visualize the favorable and unfavorable regions for steric and electrostatic properties around the molecular scaffold, offering a clear guide for structural modification. frontiersin.org

Biological Activities and Mechanistic Investigations in in Vitro and Ex Vivo Systems

Cellular Proliferation and Differentiation Studies

Effects on Cell Cycle Progression

Direct studies detailing the effects of 2-(2-Chloroethyl)-6,7-dimethoxyquinazoline on cell cycle progression have not been identified. However, the broader class of quinazoline (B50416) derivatives is well-documented for its ability to interfere with the cell cycle, a key mechanism in its anticancer activity. For instance, some quinoline derivatives have been shown to arrest synchronized cells in both the G1 and G2/M phases, blocking the dephosphorylation and activation of cyclin-dependent kinases Cdk1 and Cdk2, which are crucial for cell cycle progression nih.gov. This dual inhibition at two distinct checkpoints highlights the potent anti-proliferative potential of such heterocyclic compounds nih.gov.

Induction of Apoptosis in Cellular Models

There is a lack of specific research on apoptosis induction by this compound. Nevertheless, numerous related compounds featuring the 6,7-dimethoxyquinazoline (B1622564) core are recognized as potent inducers of apoptosis, or programmed cell death.

One study on a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives found that the compound designated as 6x induced apoptosis in PC3 prostate cancer cells. Flow cytometry analysis showed apoptosis ratios of 11.6% at a 1 µM concentration and 31.8% at a 10 µM concentration after 72 hours of treatment nih.gov. Another related compound, DW-8 (6,7-dimethoxyquinazolin-4-amine) , was found to mediate cell death in colon cancer cells through the intrinsic apoptosis pathway nih.gov. Treatment of SW620 colon cancer cells with DW-8 led to a significant increase in the levels of cytochrome c and the activation of caspases, which are key regulators of apoptosis nih.gov. Furthermore, a novel series of 4-anilinoquinazolines was identified as potent inducers of apoptosis, with one compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine , showing an EC50 for caspase activation of just 2 nM in T47D breast cancer cells researchgate.net.

These findings underscore that the quinazoline scaffold is a robust platform for developing compounds that can trigger programmed cell death in cancer cells.

Enzyme and Receptor Targeting Studies

Inhibition of Kinase Enzymes (e.g., EGFR, HER-2, Aurora Kinase)

While specific inhibitory data for this compound against kinase enzymes is not available, the 4-anilinoquinazoline scaffold, often featuring 6,7-dimethoxy substitutions, is a cornerstone of modern kinase inhibitor design, particularly for targeting the Epidermal Growth Factor Receptor (EGFR) and other members of the ErbB family like HER-2.

EGFR and Aurora kinases play crucial roles in cellular proliferation and differentiation, and their dysregulation is a hallmark of many cancers researchgate.net. The combination of EGFR and Aurora kinase A (AURKA) inhibitors has shown synergistic effects in reducing cancer cell viability and tumor growth in preclinical models nih.govauctoresonline.org. Overexpression of Aurora B is also noted in several human cancers, making it a promising therapeutic target auctoresonline.org. Studies on gefitinib-resistant cancer cells have shown that they become sensitive to Aurora kinase inhibitors, suggesting a mechanism of acquired resistance that involves the activation of Aurora kinases following EGFR inhibition nih.gov.

The table below summarizes the activity of representative quinazoline-based kinase inhibitors.

| Compound Class | Target Kinase(s) | Example Compound | Cell Line(s) | Observed Activity (IC50) |

| 5,6,7-trimethoxy-4-aminoquinazoline | ERK1/2 (downstream of EGFR) | Compound 6x | PC3, BGC823, Bcap37 | 6.2 µM, 3.2 µM, 3.1 µM |

| 4-anilinoquinazoline | EGFR | Erlotinib | Multiple | nM range |

| Pyrrolo[2,3-d]pyrimidine | EGFR, Aurora A | Compound 4i | - | EGFR: 1.5 nM |

This table presents data for structurally related compounds to indicate the potential activity of the quinazoline scaffold, not for this compound itself.

Modulation of G-protein Coupled Receptors (e.g., Muscarinic Acetylcholine Receptors, 5-HT Receptors)

Specific data on the interaction of this compound with muscarinic acetylcholine receptors (mAChRs) or serotonin (B10506) (5-HT) receptors is not present in the reviewed literature. However, other heterocyclic compounds have been investigated for their effects on these G-protein coupled receptors (GPCRs).

For example, a synthesized dihydroisoquinoline derivative, 1-(2-chlorophenyl)-6-7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) , was found to modulate the function of both mAChRs and 5-HT receptors in smooth muscle tissue at a 50 µM concentration nih.gov. This compound reduced the activity of 5-HT2A and 5-HT2B receptors by 47% nih.gov. The modulation of 5-HT2C receptors, in particular, can produce significant changes in reward-related behavior and locomotor activity through interaction with the mesolimbic dopamine system nih.govnih.gov. The complexity of GPCR signaling means that ligands can have off-target effects, with some compounds designed for one receptor family showing activity at others, such as dopamine or serotonin receptors frontiersin.org.

Cyclooxygenase (COX) Enzyme Inhibition

There is no specific information available regarding the cyclooxygenase (COX) enzyme inhibition activity of this compound. The COX enzymes, COX-1 and COX-2, are key mediators of inflammation through the production of prostaglandins from arachidonic acid nih.govfrontiersin.org. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes nih.gov.

Research into various heterocyclic scaffolds has identified compounds with selective COX-2 inhibitory activity nih.govnih.gov. Selective COX-2 inhibitors are designed to provide anti-inflammatory benefits while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme frontiersin.org. While some natural alkaloids have shown selective COX-2 inhibition, comprehensive studies on quinazoline derivatives in this area are less common compared to their role as kinase inhibitors frontiersin.org.

Anti-Inflammatory Mechanisms in Cellular Assays

Currently, there is no specific information available in the scientific literature regarding the anti-inflammatory mechanisms of this compound in cellular assays. Research has been conducted on related 6,7-dimethoxyquinazoline derivatives, which suggests that compounds with this core structure have the potential for anti-inflammatory activity. For instance, certain 2-phenylquinazoline analogues have demonstrated significant anti-inflammatory effects in endotoxin-stimulated macrophages by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as mediators like iNOS and COX-2. nih.gov These effects are often linked to the inhibition of the NF-κB signaling pathway. nih.gov However, without direct experimental data on this compound, its specific cellular anti-inflammatory mechanisms remain unelucidated.

Antimicrobial Spectrum and Potency in In Vitro Models

There is a lack of specific data in the published scientific literature on the antimicrobial spectrum and potency of this compound in in vitro models. Nevertheless, the broader family of quinazoline derivatives has been a subject of interest in the search for new antimicrobial agents. Various studies on other 6,7-dimethoxyquinazoline analogues have shown a range of antibacterial and antifungal activities. For example, some novel 4-substituted-6,7-dimethoxyquinazoline derivatives have been screened against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Klebsiella, and the fungal strain Candida albicans. researchgate.net The antimicrobial potency of these derivatives varies depending on the specific substitutions on the quinazoline ring. researchgate.net

Antiprotozoal Activities

Specific studies detailing the antiprotozoal activities of this compound are not available in the current scientific literature. While the quinazoline scaffold is a component of some compounds investigated for antiprotozoal activity, dedicated research on this particular derivative has not been reported. For context, other heterocyclic compounds, such as certain benzimidazole derivatives, have demonstrated notable in vitro activity against protozoa like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.gov However, this does not directly imply any antiprotozoal efficacy for this compound.

Investigation of Related Analogues for Specific Pharmacological Targets

While direct pharmacological data on this compound is scarce, research into its analogues reveals a variety of biological activities and potential therapeutic targets. The 6,7-dimethoxyquinazoline scaffold is a key feature in many biologically active compounds.

A series of novel 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivatives were synthesized and evaluated for their anti-inflammatory potential. Several of these compounds exhibited good anti-inflammatory activity, with one derivative showing a particularly high potency. The mechanism of action for many anti-inflammatory quinazoline derivatives is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

In the realm of antimicrobial research, various 6,7-dimethoxyquinazoline derivatives have been synthesized and tested against a panel of bacteria and fungi. researchgate.net The substitutions at the 2 and 4 positions of the quinazoline ring play a crucial role in determining the antimicrobial spectrum and potency. nih.gov Some 2,4-disubstituted quinazoline analogues have shown potent antibacterial activity against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), and also against Mycobacterium smegmatis. nih.gov

Furthermore, the quinazoline core is integral to several approved and investigational anti-cancer drugs, many of which function as kinase inhibitors. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine derivatives, structurally similar to the EGFR inhibitor erlotinib, have been synthesized and have shown anti-cancer activity against various cancer cell lines. nih.gov

The diverse biological activities of these related analogues underscore the therapeutic potential of the 6,7-dimethoxyquinazoline scaffold.

Interactive Data Table: Biological Activities of 6,7-Dimethoxyquinazoline Analogues

| Compound Class | Biological Activity | Model System | Key Findings |

| 2-Chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivatives | Anti-inflammatory | In vitro protein denaturation assay | Several derivatives showed good anti-inflammatory activity. |

| 4-Substituted-6,7-dimethoxyquinazoline derivatives | Antimicrobial | In vitro broth dilution method against various bacteria and fungi | Activity is dependent on the nature of the substituent. |

| 2,4-Disubstituted quinazoline analogues | Antibacterial | In vitro assays against Gram-positive bacteria (including MRSA) and Mycobacterium smegmatis | Potent activity against several bacterial strains. |

| N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine derivatives | Anti-cancer | In vitro cancer cell lines | Some derivatives exhibited activity against different cancer cell lines. |

Structure Activity Relationship Sar Studies of 2 2 Chloroethyl 6,7 Dimethoxyquinazoline Derivatives

Impact of Substitutions at the 2-Position on Biological Activity

The substituent at the 2-position of the quinazoline (B50416) ring plays a pivotal role in determining the biological activity of its derivatives. Research has shown that modifications at this position can significantly alter a compound's potency and selectivity for various biological targets. nih.govresearchgate.net For instance, in the development of antibacterial agents, replacing the quinazoline moiety at this position with less functionalized aromatic groups often leads to a loss of activity, highlighting the importance of the core scaffold. acs.org

SAR studies have revealed that the introduction of different groups at the C-2 position can modulate activity. For example, the presence of a methyl or thiol group at this position has been found to be essential for the antimicrobial activities of certain quinazolinone derivatives. nih.gov In other contexts, such as kinase inhibition, thioalkyl fragments or aryl groups at the C-2 position have been shown to increase activity. nih.gov The nature of the linker and the substituent itself are critical; compounds with a thiazole (B1198619) group at the 2-position were found to be more active than those with nicotinic or nitrobenzoic acid substituents in one study. nih.gov

Systematic exploration has demonstrated that even subtle changes, such as the introduction of a substituted phenyl or naphthyl ring, can lead to significant variations in antiproliferative activity against cancer cell lines. nih.gov The electronic properties and steric bulk of the C-2 substituent are key factors influencing these outcomes.

Table 1: Impact of 2-Position Substitutions on Biological Activity This table is for illustrative purposes and synthesizes general findings from SAR studies.

| Substituent at 2-Position | General Impact on Activity | Example Target Class |

|---|---|---|

| Phenyl/Aryl Group | Often essential for activity, with meta-substituents being favorable. nih.gov | BCRP Inhibition, Anticancer nih.govnih.gov |

| Thioalkyl Fragment | Increased activity. nih.gov | PARP Inhibition nih.gov |

| Thiazole Group | More active than other heterocyclic substituents. nih.gov | Anticancer nih.gov |

| Methyl/Thiol Groups | Can be essential for activity. nih.gov | Antimicrobial nih.gov |

| Simple Hydrazine | Complete loss of activity compared to a 4-aminopiperidine (B84694) linker. acs.org | Antibacterial acs.org |

Role of the 2-Chloroethyl Moiety in Receptor Binding and Mechanism

The 2-chloroethyl group [-CH₂CH₂Cl] attached to the 2-position of the quinazoline ring is a key functional group that can act as a reactive electrophile. This moiety is known to participate in covalent bond formation with nucleophilic residues, such as cysteine, within the binding sites of target proteins. nih.govmdpi.com This irreversible binding can lead to potent and prolonged inhibition of the target, a mechanism often sought in the design of specific inhibitors. nih.gov

This covalent interaction is a two-step process: an initial reversible binding of the molecule to the target protein, followed by the irreversible formation of a covalent bond. mdpi.com The chloroethyl group serves as an "affinity label," resembling the enzyme's natural substrate to gain entry into the active site before forming the irreversible bond. mdpi.com The design of such covalent inhibitors, often referred to as "warheads," is a strategic approach in drug discovery to achieve high potency and selectivity. nih.gov The reactivity of the chloroethyl group allows it to form a stable bond with a target residue, effectively and permanently deactivating the protein.

Influence of Substituents on the Aromatic Ring (e.g., 6,7-Dimethoxy)

Substituents on the benzene (B151609) portion of the quinazoline ring significantly modulate the molecule's pharmacological properties. The 6,7-dimethoxy substitution pattern is a particularly important feature found in many biologically active quinazoline derivatives, including clinically effective α1-adrenoceptor antagonists. researchgate.netnih.gov These methoxy (B1213986) groups are known to influence the molecule's affinity and selectivity for its target receptor. researchgate.net

Studies have indicated that 6,7-dialkoxy substitution is often optimal for certain biological activities, such as cytotoxic potential. researchgate.net The presence of these electron-donating groups can affect the electronic distribution of the entire ring system, influencing how the molecule interacts with its biological target. For instance, in the context of α1-adrenoceptor antagonists, the quinazoline moiety, including these methoxy groups, serves as a critical pharmacophore for receptor recognition. nih.gov

Furthermore, the modification of these substituents provides a means to fine-tune the activity. For example, structural modifications at the 6- and 7-positions have been used to develop multi-kinase inhibitors with effective anti-proliferative activity against various cancer cell lines. mdpi.com The introduction of different groups, such as 7-aminoalkoxy substituents, has also been explored to create multi-tyrosine kinase inhibitors. mdpi.com

Table 2: Influence of Aromatic Ring Substitutions This table is for illustrative purposes and synthesizes general findings from SAR studies.

| Substitution Pattern | General Impact on Activity | Example Target Class |

|---|---|---|

| 6,7-Dimethoxy | Often optimal for activity; critical pharmacophore feature. researchgate.netnih.gov | α1-Adrenoceptor Antagonists, Anticancer researchgate.netnih.gov |

| 6,7-Disubstituted (general) | Allows for structural modification to create multi-kinase inhibitors. mdpi.com | Kinase Inhibition mdpi.com |

| 4-Arylamino Substitution | Varying substituents on the 4-arylaniline leads to different bioactivities. researchgate.net | EGFR-TK Inhibition researchgate.net |

| 6-Bromo, 8-Halogen | Can improve antimicrobial activities. nih.gov | Antimicrobial nih.gov |

Systematic Variation of N-Substituents on the Quinazoline Ring

While the core 2-(2-Chloroethyl)-6,7-dimethoxyquinazoline does not inherently have N-substituents, many of its biologically active derivatives incorporate nitrogen-containing groups, often a piperazine (B1678402) ring, which are then further substituted. researchgate.netresearchgate.net The systematic variation of these N-substituents is a cornerstone of SAR studies for this class of compounds.

Combining the quinazoline scaffold with a piperazine fragment has been shown to significantly enhance biological characteristics compared to unsubstituted quinazolines. researchgate.net The nature of the substituent on the distal nitrogen of the piperazine ring is a key determinant of activity and selectivity. For example, in the development of ligands for serotonin (B10506) receptors, various aryl groups (phenyl, chlorophenyl, ethoxyphenyl) attached to the piperazine nucleus resulted in differing binding affinities for 5-HT7 and 5-HT1A receptors. nih.gov

These N-substituents explore the chemical space around the core scaffold, allowing for interactions with different subpockets of the target's binding site. This strategy has been successfully employed to develop potent inhibitors for various targets, from platelet-derived growth factor (PDGF) receptors to antitumor agents. researchgate.netnih.gov The length and nature of the linker connecting the quinazoline to the nitrogenous heterocycle are also critical variables that are optimized during drug development. nih.gov

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a crucial computational strategy used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For quinazoline derivatives, pharmacophore models have been successfully developed to guide the design of new, potent compounds. nih.govnih.gov For α1A-adrenoceptor antagonists, a key pharmacophore model consists of features like a positive ion, a hydrogen-bond donor, an aromatic ring, and a hydrophobic group. nih.gov The 6,7-dimethoxyquinazoline (B1622564) core often serves as the central aromatic and hydrophobic element in these models. nih.gov

Once a lead compound like this compound is identified, lead optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties. nih.govosti.govresearchgate.net This involves systematic chemical modifications based on SAR data and computational models. nih.govacs.org Strategies include:

Modifying substituents on the quinazoline ring to improve target affinity and selectivity. mdpi.com

Altering linker groups to achieve optimal geometry for receptor binding.

Introducing or modifying functional groups to improve properties like solubility and metabolic stability. mdpi.com

Replacing parts of the molecule with bioisosteres to maintain activity while improving other properties. nih.gov

These optimization efforts have led to the development of highly potent and selective quinazoline-based inhibitors for a wide range of targets, including kinases and G protein-coupled receptors. nih.govosti.gov

Role As a Synthetic Intermediate for Other Bioactive Molecules

Precursor for Azoles Piperazine (B1678402) Class Pharmaceuticals

The 6,7-dimethoxyquinazoline (B1622564) scaffold is a core component of several pharmaceuticals, particularly in the azole piperazine class of drugs. A closely related compound, 2-chloro-4-amino-6,7-dimethoxyquinazoline, is a well-established intermediate in the synthesis of medications such as Terazosin and Doxazosin, which are used to treat hypertension and benign prostatic hyperplasia. google.com The synthetic utility of 2-(2-Chloroethyl)-6,7-dimethoxyquinazoline lies in the high reactivity of its chloroethyl group. This group is an excellent electrophile, readily undergoing nucleophilic substitution with the nitrogen atoms of a piperazine ring.

This reaction provides a straightforward method for covalently linking the 6,7-dimethoxyquinazoline core to a piperazine moiety. The resulting piperazinyl-ethyl-quinazoline structure can then be further functionalized. Specifically, for the synthesis of azole-class pharmaceuticals, an azole-containing fragment can be introduced onto the piperazine ring, or an azole-substituted piperazine can be used in the initial reaction. Azole antifungals, which act by inhibiting the synthesis of ergosterol, are a critical class of medicines, and the development of novel piperazine-azole hybrids is an active area of research to combat fungal resistance. nih.govmdpi.com The combination of the quinazoline (B50416) scaffold, known for its diverse biological activities, with the pharmacologically significant piperazine-azole moiety can lead to new therapeutic agents. nih.govjapsonline.com

Table 1: Key Reactants in the Synthesis of Azole Piperazine Pharmaceuticals

| Compound Name | Role in Synthesis | Relevant Class |

|---|---|---|

| This compound | Synthetic Intermediate / Building Block | Quinazoline Derivative |

| Piperazine | Nucleophilic Reagent | Heterocycle |

| Azole-substituted Piperazine | Functionalized Nucleophile | Piperazine-Azole Hybrid |

| 2-chloro-4-amino-6,7-dimethoxyquinazoline | Intermediate for drugs like Doxazosin | Quinazoline Derivative |

Building Block for Multifunctional Hybrid Compounds

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. nih.gov This approach aims to create multifunctional compounds that can interact with multiple biological targets, potentially leading to enhanced efficacy, reduced drug resistance, or a more desirable pharmacological profile. asianpubs.orgnih.gov The quinazoline nucleus is a privileged scaffold in medicinal chemistry, frequently used as the foundation for such hybrid molecules due to its wide range of biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.net

This compound is an ideal building block for this purpose. The reactive 2-chloroethyl side chain serves as a versatile linker, enabling the attachment of other bioactive molecules through a stable covalent bond. This allows for the systematic creation of a library of hybrid compounds where the 6,7-dimethoxyquinazoline core is joined to other pharmacologically active moieties, such as:

Other heterocyclic systems (e.g., triazoles, oxadiazoles, thiazolidinones) nih.gov

Natural product fragments nih.gov

Specific enzyme inhibitors

The resulting hybrid molecules can be screened for a variety of therapeutic applications. For instance, combining the quinazoline scaffold with moieties known for antimicrobial activity has been explored to develop new agents against phytopathogenic bacteria. nih.gov This modular approach, facilitated by intermediates like this compound, is a powerful tool in modern drug discovery. asianpubs.org

Table 2: Examples of Scaffolds Used in Quinazoline-Based Hybrids

| Scaffold/Moiety | Potential Biological Activity | Reference |

|---|---|---|

| Indolin-2-one | Anti-proliferative | nih.gov |

| Thiazolidin-4-one | Diverse biological activities | nih.gov |

| Triazole | Antifungal, Antibacterial | nih.gov |

| Oxadiazole | Anticancer, Antimicrobial | nih.gov |

| Natural Products | Cytotoxic | nih.gov |

Application in Dye Chemistry Research

The quinazoline skeleton is not only important in pharmacology but also finds application in materials science, particularly in the synthesis of dyes. researchgate.net Azo dyes, which contain the characteristic R−N=N−R′ functional group, constitute a major class of synthetic colorants used extensively in the textile industry. wikipedia.org Incorporating heterocyclic rings into the structure of azo dyes can enhance their properties, such as tinctorial strength, thermal stability, and lightfastness. nih.gov

Research has demonstrated the use of 6,7-dimethoxyquinazoline derivatives in the creation of novel azo dyes. Specifically, 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) has been successfully used as a diazo component. researchgate.net In this process, the amino group on the quinazoline ring is converted into a reactive diazonium salt. This salt is then coupled with various electron-rich aromatic compounds (coupling components) to form brightly colored monoazo and disazo disperse dyes. researchgate.net These dyes have shown good affinity and fastness properties when applied to polyester and acrylic fabrics. researchgate.net

While direct studies using this compound for dye synthesis were not prominently found, its structural similarity to established precursors suggests its potential utility in this field. The chloroethyl group could be retained in the final dye structure, potentially modifying its solubility or binding properties, or it could be chemically transformed into other functional groups prior to the diazotization and coupling steps. The quinazoline core itself imparts desirable characteristics to the dye molecule, and its derivatives remain a subject of interest in the development of new, high-performance colorants. nih.gov

Table 3: Synthesis and Properties of Quinazoline-Derived Azo Dyes

| Feature | Description | Significance |

|---|---|---|

| Precursor | 4-amino-2-chloro-6,7-dimethoxyquinazoline | Serves as the diazo component in the synthesis. |

| Reaction | Diazotization followed by azo coupling. | Standard method for forming the azo (–N=N–) linkage. wikipedia.org |

| Product Class | Monoazo and Disazo Disperse Dyes | Suitable for coloring synthetic fibers like polyester. researchgate.net |

| Key Properties | Good light and wash fastness; excellent sublimation fastness. | Indicates high-quality dyes for textile applications. researchgate.net |

| Core Structure | Quinazoline Ring | The heterocyclic nature can enhance the dye's overall performance. nih.gov |

Synthesis of Prodrugs and Probes for Mechanistic Studies

The adaptable structure of this compound makes it a suitable starting material for the synthesis of prodrugs and chemical probes, which are essential tools in pharmaceutical development and chemical biology.

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This strategy is often used to improve properties such as water solubility, stability, or oral bioavailability. nih.govnih.gov The reactive chloroethyl group of this compound can be used to attach a "promoiet," a chemical group designed to be cleaved in vivo by enzymatic or chemical means. For example, linking the molecule to a highly polar or ionizable group via the ethyl side chain could significantly increase its aqueous solubility, facilitating formulation and administration. nih.gov

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in a biological system. rjeid.comeubopen.org Probes are often derived from bioactive scaffolds and modified to include a reporter tag (e.g., a fluorophore for imaging) or an affinity handle (e.g., biotin for protein pulldown experiments). nih.gov The chloroethyl group on this compound provides a convenient attachment point for these tags. By synthesizing a fluorescently labeled version of a bioactive quinazoline, researchers could visualize its distribution within cells. Similarly, an affinity-labeled version could be used to identify the specific proteins it binds to, thereby elucidating its mechanism of action. nih.govnih.gov

Table 4: Applications in Prodrug and Probe Synthesis

| Application | Synthetic Strategy | Purpose |

|---|---|---|

| Prodrug Design | Attach a cleavable promoiety (e.g., ester, carbonate) to the chloroethyl group (after conversion to a hydroxyl). | Improve solubility, stability, or bioavailability of a parent drug. nih.gov |

| Chemical Probe (Imaging) | Covalently link a fluorescent tag (fluorophore) to the chloroethyl group. | Visualize the molecule's localization and interaction within cells and tissues. nih.gov |

| Chemical Probe (Target ID) | Covalently link an affinity tag (e.g., biotin) to the chloroethyl group. | Isolate and identify the specific protein targets of the molecule. nih.gov |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The future synthesis of 2-(2-Chloroethyl)-6,7-dimethoxyquinazoline and its analogs will likely move beyond traditional methods towards more efficient, sustainable, and versatile strategies. bohrium.com Modern synthetic organic chemistry offers a toolkit of advanced methodologies that can be adapted for this purpose.

Key Future Methodologies:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times, increase yields, and improve the purity of quinazoline (B50416) derivatives. nih.govnih.gov Applying MAOS to the cyclization and substitution steps required for synthesizing the target compound could offer a significant advantage over conventional heating, providing a rapid and energy-efficient route. researchgate.netfrontiersin.org Iron-catalyzed cyclization in water under microwave irradiation is a particularly green and efficient reported method for producing related quinazolinone derivatives. sci-hub.cat

Metal-Catalyzed Cross-Coupling Reactions: Transition metals like palladium, copper, and iron are powerful catalysts for forming the quinazoline core. mdpi.comresearchgate.net Future research could focus on developing novel metal-catalyzed methods, such as the acceptorless dehydrogenative coupling (ADC) strategy using earth-abundant metals like manganese or iron, to construct the quinazoline ring system from simpler precursors in a more atom-economical fashion. researchgate.netnih.gov

Metal-Free Synthesis: To enhance the environmental friendliness of the synthesis, metal-free pathways are highly desirable. frontiersin.org One promising approach is the oxidative condensation of o-aminobenzylamines, which offers a green alternative to metal-based methods. nih.gov

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound would be a significant step towards efficient and reproducible production for further research and potential commercialization.

These advanced synthetic methods promise not only to streamline the production of the parent compound but also to facilitate the creation of diverse chemical libraries for biological screening.

Design and Synthesis of Advanced Analogs with Tuned Biological Profiles

The core structure of this compound is ripe for modification to create advanced analogs with tailored biological activities. Structure-activity relationship (SAR) studies on related quinazoline derivatives have shown that substitutions at various positions can profoundly impact their pharmacological profiles, which include anticancer, antibacterial, anti-inflammatory, and antiviral activities. nih.govnih.govmdpi.com

Future design strategies will focus on systematically modifying key positions of the molecule:

The 2-Position Chloroethyl Group: The chloroethyl moiety is a reactive handle that can be readily displaced by various nucleophiles. This allows for the introduction of a wide array of functional groups, such as amines, thiols, and azides, to generate a library of new analogs. For instance, reaction with various substituted piperazines or anilines could yield compounds with potent and specific biological activities, a strategy that has proven successful for other quinazoline scaffolds. researchgate.net

The 6,7-Dimethoxy Groups: These electron-donating groups are known to influence the electronic properties and biological activity of the quinazoline ring system. mdpi.com Replacing them with other alkoxy groups, hydroxyl groups, or linking them together in a methylenedioxy bridge could fine-tune the molecule's interaction with biological targets.

The 4-Position: While unsubstituted in the parent compound, the 4-position of the quinazoline ring is a critical site for modification. Introduction of amino, anilino, or other heterocyclic moieties at this position has been a key strategy in the development of potent kinase inhibitors like gefitinib (B1684475) and erlotinib. mdpi.com

A systematic exploration of these modifications will enable the development of advanced analogs with optimized potency, selectivity, and pharmacokinetic properties for a range of therapeutic targets.

| Modification Strategy | Rationale | Potential Biological Outcome |

| Displacement of 2-chloroethyl group | Introduce diverse chemical functionalities. | Modulate target binding, solubility, and cell permeability. |

| Modification of 6,7-methoxy groups | Alter electronic properties and hydrogen bonding potential. | Fine-tune target affinity and selectivity. |

| Substitution at the 4-position | Introduce key pharmacophoric groups. | Target specific enzymes like kinases; enhance anticancer activity. |

Deeper Elucidation of Molecular Mechanisms via Advanced Biophysical Techniques

Understanding how a molecule interacts with its biological target at a molecular level is crucial for rational drug design. While the specific targets of this compound are yet to be fully identified, future research will employ a suite of advanced biophysical techniques to elucidate its mechanism of action and that of its more potent analogs. mdpi.com

Potential Biophysical Approaches:

X-ray Crystallography: This technique provides high-resolution, atomic-level detail of how a compound binds to its protein target. mdpi.com Co-crystallization of active analogs with their purified target proteins will be essential for visualizing the precise binding mode and guiding further optimization.

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free method for quantifying the kinetics (on- and off-rates) and affinity of a drug-target interaction in real-time. It can be used to screen compound libraries against a target and provide detailed binding data.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, and entropy). This data offers deeper insight into the driving forces behind molecular recognition.

Fluorescence Resonance Energy Transfer (FRET): FRET-based assays are highly effective for studying interactions in complex biological systems. For example, FRET melting assays have been successfully used to demonstrate the stabilization of G-quadruplex DNA structures by novel quinazoline derivatives, highlighting their potential as anticancer agents. nih.gov

By combining these techniques, researchers can build a comprehensive understanding of the molecular mechanisms, enabling the rational design of next-generation compounds with superior efficacy and selectivity.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-synthesize-test cycle. researchgate.net

Future applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as Random Forest and Support Vector Machines, can be used to build robust QSAR models. nih.govnih.gov By training these models on a dataset of synthesized analogs and their measured biological activities, it becomes possible to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis. frontiersin.org

De Novo Drug Design: Generative AI models, like recurrent neural networks (RNNs) and variational autoencoders (VAEs), can design entirely new molecules from scratch. chemrxiv.orgnih.gov These models can be trained on the structural rules of known active molecules and then be directed to generate novel quinazoline derivatives with desired properties, such as high predicted activity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Virtual Screening and Docking: AI-enhanced virtual screening can rapidly sift through massive compound libraries to identify molecules that are likely to bind to a specific biological target. frontiersin.org Integrating AI with molecular docking simulations can improve the accuracy of binding affinity predictions, helping to identify lead candidates more efficiently.

By leveraging AI and ML, research into this compound analogs can become more data-driven, reducing the time and cost associated with identifying promising new therapeutic agents.

Potential for Material Science and Analytical Applications

Beyond medicine, the unique chemical and photophysical properties of the quinazoline scaffold open doors to applications in material science and analytical chemistry. researchgate.net Many quinazoline derivatives exhibit strong fluorescence, making them attractive candidates for various technologies. rsc.org

Future non-therapeutic applications could include:

Organic Light-Emitting Diodes (OLEDs): Quinazoline-based compounds have been successfully used as emitters and hosts in OLEDs. beilstein-journals.orgingentaconnect.com The this compound scaffold could be functionalized with various donor-acceptor groups to create novel materials with tunable emission colors and high quantum yields for next-generation displays and lighting. rsc.org

Fluorescent Probes and Sensors: The fluorescence of quinazoline derivatives can be sensitive to their local environment (e.g., polarity, pH, viscosity) or the presence of specific analytes like metal ions or reactive oxygen species. nih.govresearchgate.net This property can be harnessed to design and synthesize novel "turn-on" or ratiometric fluorescent probes for biological imaging or environmental sensing. nih.govresearchgate.net For example, analogs could be designed to selectively detect carbon monoxide or changes in intracellular pH. nih.gov

Mechanochromic Materials: Some quinazoline-based fluorophores exhibit mechanochromic luminescence, where their emission color changes in response to mechanical stimuli like grinding or shearing. rsc.org This property is of interest for developing novel stress sensors and security inks.

Exploring these avenues could lead to the development of high-value materials and analytical tools derived from the this compound core structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Chloroethyl)-6,7-dimethoxyquinazoline, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis of chloroethyl-substituted quinazolines typically involves nucleophilic substitution or alkylation reactions. For example, analogous compounds like 2-Chloro-4-amino-6,7-dimethoxyquinazoline are synthesized using dimethylformamide (DMF) as a solvent at 100°C for 4 hours, yielding ~52% . For 2-(2-Chloroethyl) derivatives, alkylation of a precursor (e.g., 6,7-dimethoxyquinazolin-2-ol) with 1,2-dichloroethane in the presence of a base (e.g., K₂CO₃) could be explored. Key factors include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Temperature : Elevated temperatures (80–120°C) accelerate reaction kinetics.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve yields.

Q. What are the critical physical properties (e.g., melting point, solubility) of this compound, and how are they determined experimentally?

- Methodological Answer :

- Melting Point : Analogous compounds like 4-Amino-2-chloro-6,7-dimethoxyquinazoline exhibit a melting point of 262–268°C, determined via differential scanning calorimetry (DSC) . For the target compound, DSC or capillary methods are recommended.

- Solubility : Solubility in organic solvents (e.g., DCM, THF) can be assessed via gravimetric analysis. Polar substituents like methoxy groups enhance solubility in DMSO or DMF .

- Density : Estimated computationally (e.g., ~1.3–1.4 g/cm³) using software like Gaussian, validated experimentally via pycnometry .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks; chloroethyl groups may release toxic HCl upon decomposition .

- Emergency Measures : Immediate rinsing with water for eye/skin exposure, followed by medical consultation .

Advanced Research Questions

Q. How does the chloroethyl substituent influence the reactivity of 6,7-dimethoxyquinazoline in nucleophilic substitution reactions?

- Methodological Answer : The chloroethyl group acts as a leaving group, enabling nucleophilic displacement. For example, reaction with amines (e.g., piperazine) in DMF at 80°C can yield tertiary amine derivatives. Electronic effects from methoxy groups at 6,7-positions enhance ring electron density, potentially accelerating substitution at the 2-position .

- Data Contradiction Note : Conflicting reactivity reports (e.g., slower kinetics vs. similar quinazolines) may stem from steric hindrance from the ethyl chain, requiring optimization of reaction time/temperature .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Methodological Answer :

- Stepwise Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) removes by-products .

- Catalytic Additives : Use of KI or NaI as catalysts in alkylation reactions improves leaving-group displacement .

- Scale-Up Considerations : Batch reactors with reflux condensers and controlled heating (±2°C precision) ensure reproducibility .

Q. How can contradictory spectral data (e.g., NMR, IR) for this compound derivatives be resolved?

- Methodological Answer :

- Multi-Technique Validation : Combine H/C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For example, methoxy protons resonate at δ 3.8–4.0 ppm in H NMR, while chloroethyl protons appear at δ 3.5–3.7 ppm .

- Computational Modeling : Compare experimental IR spectra with DFT-calculated vibrational frequencies (e.g., using B3LYP/6-31G*) to identify discrepancies .

Q. What methodologies assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .

- Kinetic Studies : Arrhenius plots determine activation energy for decomposition, guiding storage recommendations (e.g., -20°C under inert atmosphere) .

Q. How can researchers evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR tyrosine kinase) using fluorescence-based assays .

- Structure-Activity Relationship (SAR) : Modify the chloroethyl group to ethylthio or ethylamino variants and compare IC₅₀ values .

- Data Interpretation : Use statistical tools (e.g., ANOVA) to validate significance of activity differences across derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.